tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl esters and related compounds is a topic of interest in several papers. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is described as a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline, involving acylation, nucleophilic substitution, and reduction, with a total yield of 81% . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate is synthesized from L-cystine in a multi-step process including acetonization, Boc protection, and N-methoxy-N-methyl amidation, with an overall yield of 54% . These studies demonstrate the complexity and multi-step nature of synthesizing tert-butyl ester derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl ester derivatives is often confirmed using various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is described as linear with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of another compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The papers provide insights into the reactivity of tert-butyl ester derivatives in various chemical reactions. For instance, the hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate leads to the formation of important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, kinetic resolutions of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates are described, which afford differentially protected 3-oxy-substituted cispentacin derivatives with high diastereomeric excess .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl ester derivatives are influenced by their molecular structure. The papers discuss the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal packing and stability of these compounds . The thermal stability and reactivity of these compounds are also characterized, which is essential for their practical applications in synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, also known as tert-Butyl 2-((methoxycarbonyl)methyl) morpholine-4-carboxylate, is a complex organic compound. Similar compounds have been used as reactants in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are enzymes involved in the degradation of aggrecan, a major component of cartilage.
Mode of Action
Compounds containing piperazine rings, which are present in this compound, are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZZQROAGVAOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188514 | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
766539-39-3 | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766539-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801188514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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